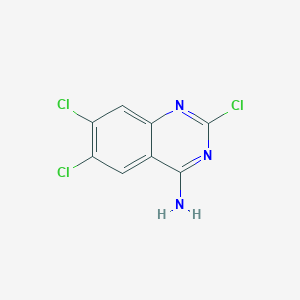
2,6,7-Trichloroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trichloroquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of three chlorine atoms at positions 2, 6, and 7, and an amino group at position 4 on the quinazoline ring. Quinazoline derivatives have been widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloroquinazolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6,7-trichloroaniline with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trichloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The amino group at position 4 can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including 2,6,7-Trichloroquinazolin-4-amine, have shown promise as therapeutic agents for treating various diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trichloroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2,6,7-Trichloroquinazolin-4-amine can be compared with other quinazoline derivatives to highlight its uniqueness:
Similar Compounds: Examples include 2-chloro-6,7-dimethoxyquinazoline, 4-amino-2-chloroquinazoline, and 2,4-diaminoquinazoline.
Uniqueness: The presence of three chlorine atoms at specific positions on the quinazoline ring distinguishes this compound from other derivatives. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H4Cl3N3 |
|---|---|
Molecular Weight |
248.5 g/mol |
IUPAC Name |
2,6,7-trichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4Cl3N3/c9-4-1-3-6(2-5(4)10)13-8(11)14-7(3)12/h1-2H,(H2,12,13,14) |
InChI Key |
YZLNMCYVMUHOSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
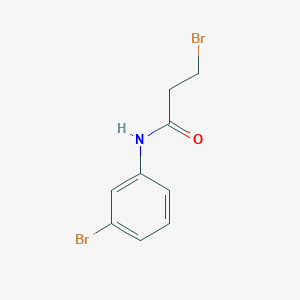
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
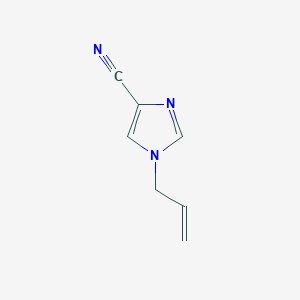
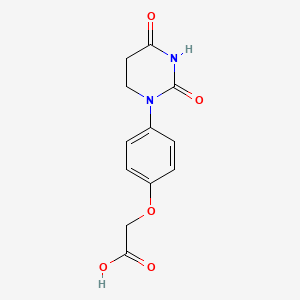
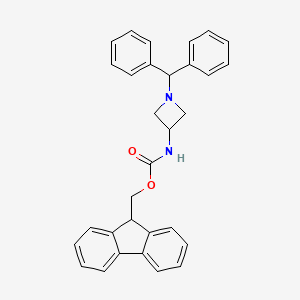
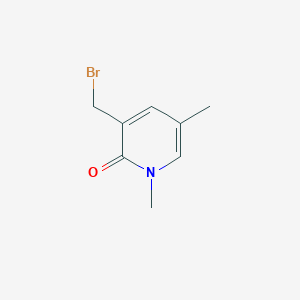
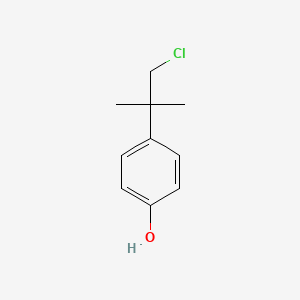
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
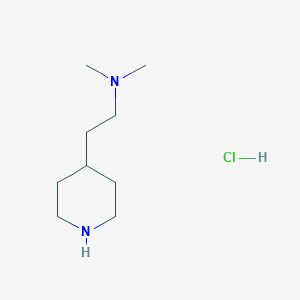
![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/structure/B13672539.png)
